molecular formula C8H16ClNO2 B15202267 (R)-Methyl azepane-4-carboxylate hydrochloride

(R)-Methyl azepane-4-carboxylate hydrochloride

Cat. No.: B15202267
M. Wt: 193.67 g/mol
InChI Key: XRTUQTYCQFEQLS-OGFXRTJISA-N
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Description

(R)-Methyl azepane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67100 g/mol. It is a derivative of azepane, a seven-membered heterocyclic amine, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azepane or its derivatives.

  • Reaction Steps: The compound can be synthesized through a series of reactions, including esterification and hydrochlorination.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(R)-Methyl azepane-4-carboxylate hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: In studying biological processes and interactions.

  • Medicine: In drug discovery and development.

  • Industry: In the production of various chemical products.

Mechanism of Action

The mechanism by which (R)-Methyl azepane-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

(R)-Methyl azepane-4-carboxylate hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1H-Azepine-4-carboxylic acid, hexahydro-

  • Methyl azepane-4-carboxylate

These compounds share structural similarities but may differ in their reactivity and applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (4R)-azepane-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1

InChI Key

XRTUQTYCQFEQLS-OGFXRTJISA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCNCC1.Cl

Canonical SMILES

COC(=O)C1CCCNCC1.Cl

Origin of Product

United States

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